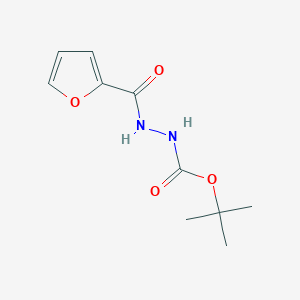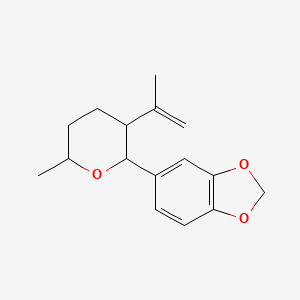
3-(4-butoxyphenyl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-butoxyphenyl)pentanedioic acid, also known as fenofibrate, is a medication used to treat high cholesterol and triglyceride levels in the blood. It belongs to a class of drugs called fibrates, which work by decreasing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol. In addition to its clinical applications, fenofibrate has been the subject of extensive scientific research due to its potential therapeutic benefits in other areas.
Mecanismo De Acción
Fenofibrate works by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism. Specifically, 3-(4-butoxyphenyl)pentanedioic acid activates PPAR-alpha, which leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in triglyceride synthesis.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have a number of biochemical and physiological effects, including:
- Decreased triglyceride levels in the blood
- Increased HDL cholesterol levels in the blood
- Improved insulin sensitivity
- Reduced inflammation
- Reduced oxidative stress
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-butoxyphenyl)pentanedioic acid in lab experiments is its well-established mechanism of action, which allows for targeted investigation of its effects on specific pathways and processes. However, one limitation is that its effects may be influenced by other factors, such as diet and exercise, which can make it difficult to isolate its specific effects.
Direcciones Futuras
There are a number of potential future directions for research on 3-(4-butoxyphenyl)pentanedioic acid, including:
- Investigation of its effects on other metabolic pathways, such as glucose metabolism
- Exploration of its potential as a treatment for non-alcoholic fatty liver disease
- Examination of its effects on cognitive function and neurodegenerative diseases
- Investigation of its potential as an anti-cancer agent
In conclusion, this compound is a medication with a well-established mechanism of action and a range of potential therapeutic applications. Its effects on lipid and glucose metabolism, inflammation, and oxidative stress have been extensively studied, and there is ongoing research into its potential in other areas.
Métodos De Síntesis
The synthesis of 3-(4-butoxyphenyl)pentanedioic acid involves the esterification of 4-butoxybenzoic acid with pentanedioic acid, followed by the reduction of the resulting ester with lithium aluminum hydride. The final product is obtained through the reaction of the resulting alcohol with chloroacetic acid.
Aplicaciones Científicas De Investigación
Fenofibrate has been extensively studied for its potential therapeutic benefits in a variety of conditions, including cardiovascular disease, metabolic syndrome, and diabetes. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Propiedades
IUPAC Name |
3-(4-butoxyphenyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-2-3-8-20-13-6-4-11(5-7-13)12(9-14(16)17)10-15(18)19/h4-7,12H,2-3,8-10H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTFXORABZCFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4965172.png)
![4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4965188.png)
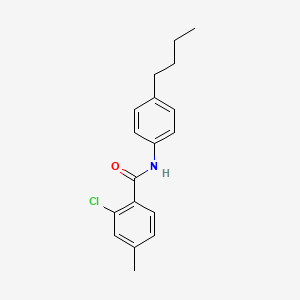
![1-(1-adamantyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4965198.png)
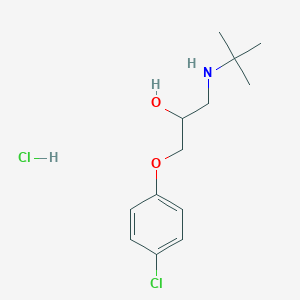
![N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4965213.png)
![7-{(4-ethoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4965224.png)
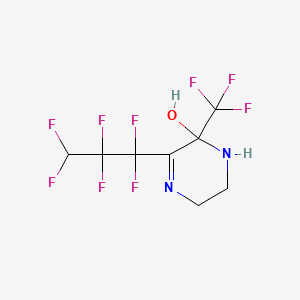
![1-[2-(4-chlorophenyl)ethyl]-N-(1H-indol-4-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4965241.png)
![4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4965264.png)


